

The Enzymatic Synthesis of Leucrose by *Leuconostoc mesenteroides*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leucrose*

Cat. No.: B1674814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucrose [α -D-glucopyranosyl-(1 \rightarrow 5)-D-fructopyranose], a non-cariogenic sucrose isomer, presents significant potential in the pharmaceutical and food industries as a sugar substitute. Its synthesis is efficiently catalyzed by the enzyme dextranucrase (E.C. 2.4.1.5), produced by the lactic acid bacterium *Leuconostoc mesenteroides*. This technical guide provides an in-depth overview of the core principles and methodologies for the production of **leucrose**. It details the biochemical pathways, experimental protocols for enzyme production and **leucrose** synthesis, and methods for purification and quantification. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

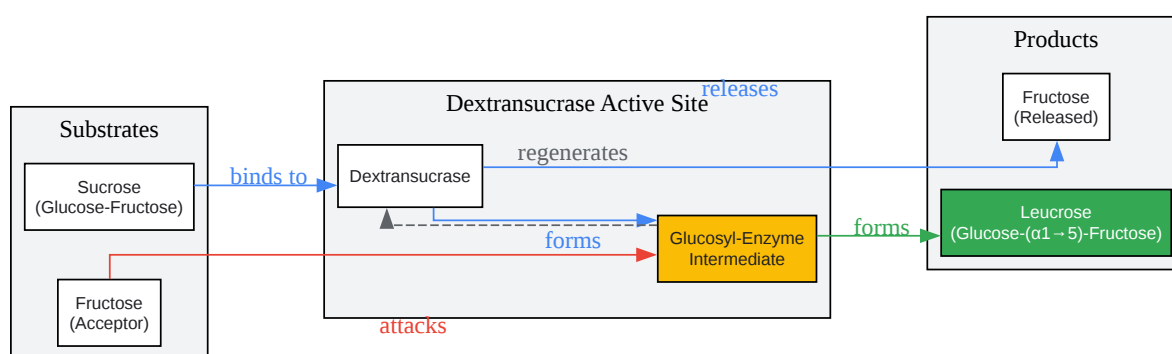
Introduction

Leuconostoc mesenteroides is a gram-positive bacterium well-known for its ability to produce dextranucrase, an extracellular glycosyltransferase.[1] This enzyme primarily catalyzes the hydrolysis of sucrose into glucose and fructose, followed by the polymerization of the glucose moieties to form dextran, a high-molecular-weight polysaccharide.[2][3] However, under specific reaction conditions, dextranucrase can be directed to favor a transfructosylation reaction, where the glucosyl group from sucrose is transferred to an acceptor molecule. When fructose acts as the acceptor, the resulting disaccharide is **leucrose**. [4] This "acceptor

reaction" is a key strategy for maximizing **leucrose** yield while minimizing the concurrent production of dextran.[4]

Biochemical Pathway of Leucrose Synthesis

The synthesis of **leucrose** by dextransucrase is a two-step enzymatic process. Initially, the enzyme cleaves the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate and releasing fructose. In the subsequent step, the glucosyl moiety is transferred to an acceptor molecule. In the context of **leucrose** production, a fructose molecule acts as the acceptor. The C5 hydroxyl group of the fructose molecule nucleophilically attacks the anomeric carbon of the enzyme-bound glucose, forming an α -(1 \rightarrow 5) glycosidic bond and resulting in the formation of **leucrose**.



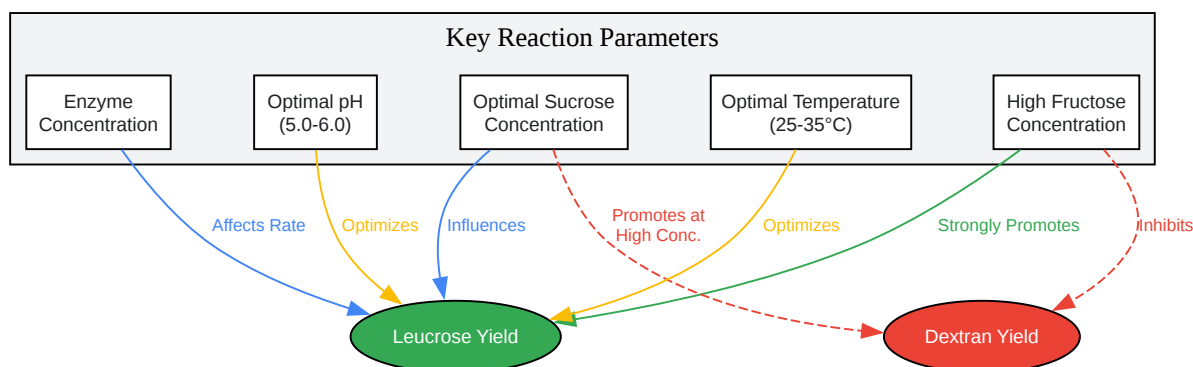
[Click to download full resolution via product page](#)

Biochemical pathway of **leucrose** synthesis by dextransucrase.

Factors Influencing Leucrose Production

The efficiency of **leucrose** synthesis is a competitive process against dextran polymerization. Several key factors can be manipulated to favor the acceptor reaction and maximize the yield of **leucrose**.

- **Fructose Concentration:** A high concentration of fructose in the reaction mixture is the most critical factor for promoting **leucrose** synthesis. Fructose acts as a competitive acceptor for the glucosyl-enzyme intermediate, thereby inhibiting the polymerization of glucose into dextran.
- **Sucrose Concentration:** While sucrose is the essential glucosyl donor, excessively high concentrations can lead to increased dextran formation. Maintaining an optimal sucrose-to-fructose ratio is crucial.
- **Enzyme Concentration:** The concentration of dextransucrase influences the overall reaction rate.
- **Temperature:** The optimal temperature for **leucrose** synthesis is generally between 25°C and 35°C.
- **pH:** Dextransucrase activity is pH-dependent, with an optimal range typically between 5.0 and 6.0 for **leucrose** production.



[Click to download full resolution via product page](#)

Factors influencing the yield of **leucrose** versus dextran.

Quantitative Data on Leucrose Production

The yield of **leucrose** is highly dependent on the specific strain of *Leuconostoc mesenteroides* and the precise reaction conditions. The following tables summarize quantitative data from

various studies.

Table 1: **Leucrose** Yield under Varying Sucrose and Fructose Concentrations

| L. mesenteroides Strain | Sucrose (g/L) | Fructose (g/L) | Temperature (°C) | pH | Leucrose Yield (%) | Reference |
|-------------------------|---------------|----------------|------------------|-----|--------------------|-----------|
| NRRL B-512F | 450 | 100 | RT | 5.2 | 40.0 | |
| Not Specified | - | High | - | - | High | |

Table 2: Optimal Conditions for Dextransucrase Production and Activity

| L. mesenteroides Strain | Parameter | Optimal Value | Reference |
|-------------------------|-----------------------------------|---------------|-----------|
| NRRL B-512F | Dextran/Fructose Production Temp. | 35°C | |
| NRRL B-512F | Dextran/Fructose Production pH | 5.5 | |
| CMG713 | Dextransucrase Production Temp. | 30°C | |
| CMG713 | Dextransucrase Activity pH | 5.5 | |
| FR52 | Growth Temperature | 20-25°C | |
| FR52 | Growth pH | 5.0-5.5 | |

Experimental Protocols

Production and Purification of Dextranucrase from *Leuconostoc mesenteroides*

1. Cultivation of *L. mesenteroides*

- **Inoculum Preparation:** Inoculate a loopful of *L. mesenteroides* from a stock culture into a test tube containing 10 mL of sterile Mineral Salt Medium (MSM) or MRS broth supplemented with sucrose. Incubate at 25-30°C for 20-24 hours.
- **Enzyme Production:** Transfer the inoculum (1% v/v) to a larger volume (e.g., 1 L) of the same medium and incubate under the same conditions for 18-24 hours.
- **Cell Harvesting:** Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
- **Crude Enzyme Collection:** The cell-free supernatant contains the extracellular dextranucrase.

2. Purification of Dextranucrase

- **Ammonium Sulfate Precipitation:** Gradually add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%, while stirring at 4°C. Allow the protein to precipitate for several hours or overnight.
- **Centrifugation:** Collect the precipitated protein by centrifugation at 13,000 x g for 30 minutes at 4°C.
- **Dialysis:** Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4) and dialyze against the same buffer to remove excess ammonium sulfate.
- **Chromatography:** Further purify the enzyme using column chromatography techniques such as gel filtration (e.g., Sephadex G-100) or ion-exchange chromatography (e.g., DEAE-cellulose).

Enzymatic Synthesis of Leucrose

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing sucrose and a high concentration of fructose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2-5.5). A typical starting ratio could be 1:1 or 1:2 (sucrose:fructose, w/w).
- **Enzyme Addition:** Add the purified dextranucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.
- **Incubation:** Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for a predetermined period (e.g., 8-24 hours). Monitor the reaction progress by analyzing samples periodically for **leucrose**, sucrose, glucose, and fructose concentrations.
- **Enzyme Inactivation:** Once the desired conversion is achieved, inactivate the enzyme by heating the reaction mixture to 80-90°C for 10-15 minutes.

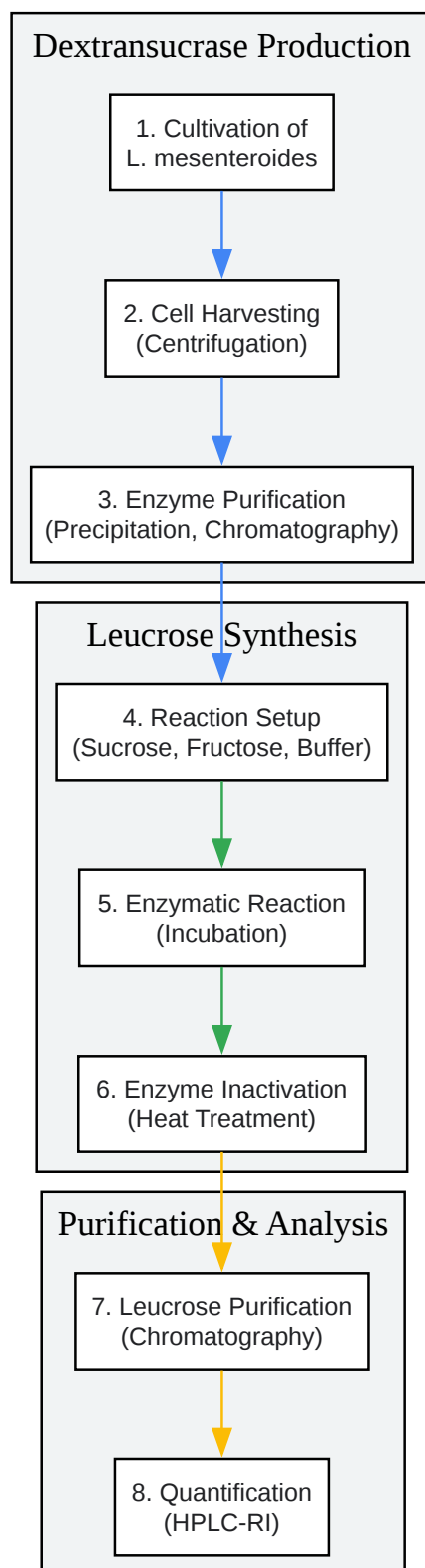
Purification of Leucrose

- **Removal of Dextran:** If dextran is formed as a byproduct, it can be precipitated by adding ethanol to the reaction mixture (typically 2-3 volumes). Centrifuge to remove the precipitated dextran.
- **Chromatographic Separation:** **Leucrose** can be purified from the remaining sugars (fructose, glucose, and residual sucrose) using column chromatography.
 - **Adsorbent:** Activated carbon or a suitable ion-exchange resin can be used.
 - **Elution:** A stepwise or gradient elution with increasing concentrations of ethanol in water is commonly employed to separate the different sugars.
 - **Fraction Collection:** Collect fractions and analyze them for **leucrose** content. Pool the fractions containing pure **leucrose**.
- **Concentration and Crystallization:** Concentrate the pooled fractions under reduced pressure and crystallize the **leucrose** from a suitable solvent system (e.g., aqueous ethanol).

Quantification of Leucrose

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of **leucrose** and other sugars in the reaction mixture.

- **HPLC System:** An HPLC system equipped with a refractive index (RI) detector is typically used.
- **Column:** An amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for sugar analysis.
- **Mobile Phase:** An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.
- **Flow Rate:** A typical flow rate is 0.5-1.0 mL/min.
- **Column Temperature:** Maintaining a constant column temperature (e.g., 35-40°C) is important for reproducible results.
- **Quantification:** **Leucrose** concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure **leucrose**.



[Click to download full resolution via product page](#)

Experimental workflow for **leucrose** production and analysis.

Conclusion

The enzymatic production of **leucrose** using dextransucrase from *Leuconostoc mesenteroides* offers a promising and sustainable alternative to chemical synthesis. By carefully controlling the reaction parameters, particularly the fructose concentration, the enzymatic activity can be shifted from dextran polymerization to the highly specific synthesis of **leucrose**. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to optimize **leucrose** production for various applications in the pharmaceutical and food industries. Further research focusing on strain improvement and enzyme engineering could lead to even more efficient and cost-effective **leucrose** manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effective production of lactosucrose using β -fructofuranosidase and glucose oxidase co-immobilized by sol–gel encapsulation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. WO2015130883A1 - Enzymatic hydrolysis of disaccharides and oligosaccharides using alpha-glucosidase enzymes - Google Patents [patents.google.com]
- 4. Purification, Characterization and N-terminal Protein Sequencing of the Enzyme Dextransucrase Produced by *Leuconostoc mesenteroides* – Biosciences Biotechnology Research Asia [biotech-asia.org]
- To cite this document: BenchChem. [The Enzymatic Synthesis of Leucrose by *Leuconostoc mesenteroides*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674814#leuconostoc-mesenteroides-in-leucrose-production>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com